molecular formula C14H15ClN2O2S B1445022 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide CAS No. 1308061-19-9

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B1445022
CAS No.: 1308061-19-9
M. Wt: 310.8 g/mol
InChI Key: LUNWDVZFNLJBDV-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical reactions and applications .

Preparation Methods

The synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNWDVZFNLJBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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